2',3',4'-Trihydroxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

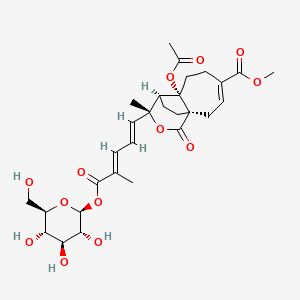

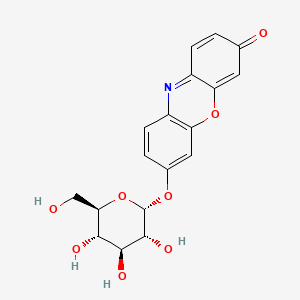

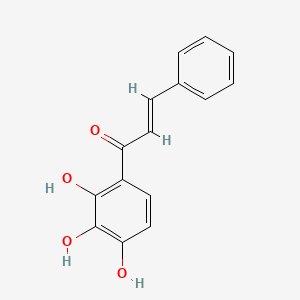

2’,3’,4’-Trihydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2’, 3 and 4 . It is functionally related to a trans-chalcone and has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator, a metabolite, an antineoplastic agent and a geroprotector .

Synthesis Analysis

Chalcones are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit . The known chalcones 2’,3,4-trihydroxychalcone were isolated from the dry leaves and stems of Stevia lucida . These compounds were structurally characterized by analysis of their spectroscopic data (1D and 2D NMR) .Molecular Structure Analysis

The molecular structure of 2’,3’,4’-Trihydroxychalcone was characterized by analysis of their spectroscopic data (1D and 2D NMR) .Physical And Chemical Properties Analysis

2’,3’,4’-Trihydroxychalcone has a molecular weight of 256.25 g/mol . It has a topological polar surface area of 77.8 Ų . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Modulation of Estrogen Receptor Responses

2’,3’,4’-THC has been found to modulate estrogen receptor (ER)-mediated responses . This could potentially prevent the adverse effects of long-term Menopausal Hormone Therapy (MHT) treatment . It alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Breast Cancer Cell Proliferation

Research has shown that 2’,3’,4’-THC can change estrogen receptor α regulation of genes and breast cancer cell proliferation . It has been found to block the proliferation of MCF-7 cells by preventing the E2-induced activation of MAPK and c-MYC transcription .

Reprogramming Mechanism

2’,3’,4’-THC is considered a reprogramming compound as it alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα . This reprogramming mechanism could potentially overcome the adverse proliferative effects of estrogen in MHT .

作用機序

- Role : ERα plays a crucial role in mediating estrogen’s effects, including gene regulation and cell proliferation .

- Gene Regulation : It uniquely regulates genes in bone-derived U2OS cells, affecting 824 out of 1358 genes not regulated by E2 alone .

- Molecular Effects : 2’,3’,4’-THC’s actions differ from selective estrogen receptor modulators (SERMs). It doesn’t directly bind to ERα’s E2 binding site but reprograms ERα activity .

- Cellular Effects : It blocks MCF-7 breast cancer cell proliferation by inhibiting E2-induced MAPK activation and c-MYC transcription .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

2’,3’,4’-Trihydroxychalcone causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

将来の方向性

2’,3’,4’-Trihydroxychalcone may represent a new class of ERα modulators that do not act as direct agonists or antagonists to overcome the adverse proliferative effects of estrogen in MHT by reprogramming ERα as opposed to an antagonist mechanism that involves blocking the binding of estrogen to ERα .

特性

IUPAC Name |

(E)-3-phenyl-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-12(8-6-10-4-2-1-3-5-10)11-7-9-13(17)15(19)14(11)18/h1-9,17-19H/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDGTBGJKOTHCN-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。